molecular formula C14H18O3 B3167347 4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid CAS No. 919018-30-7

4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid

Cat. No.: B3167347
CAS No.: 919018-30-7
M. Wt: 234.29 g/mol
InChI Key: BYQPFMCNFLPFLS-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid is a carboxylic acid derivative featuring a hydroxyl group at the fourth carbon of a butyric acid backbone, substituted with a partially hydrogenated naphthalene ring (5,6,7,8-tetrahydro-naphthalen-2-yl).

Properties

IUPAC Name

4-hydroxy-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-13(7-8-14(16)17)12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9,13,15H,1-4,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQPFMCNFLPFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the use of starting materials such as naphthalene derivatives and appropriate reagents. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid involves large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, 4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid is used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in organic synthesis reactions.

Biology: In biological research, this compound is used to study various biochemical pathways and molecular interactions. It can be employed as a probe to investigate enzyme activities and binding affinities.

Medicine: The compound has potential applications in the development of pharmaceuticals. It can be used as a precursor for the synthesis of drugs that target specific diseases or conditions.

Industry: In the industrial sector, 4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biochemical processes.

Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 4-hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid, enabling comparative analysis:

(5,6,7,8-Tetrahydro-naphthalen-2-yl)-acetic Acid

  • Structure : Acetic acid substituted with a 5,6,7,8-tetrahydro-naphthalen-2-yl group at the methyl position.
  • CAS No.: 13052-99-8 .
  • Key Differences : Shorter carbon chain (acetic acid vs. butyric acid) and absence of a hydroxyl group.
  • Properties : Reduced polarity compared to the target compound due to the shorter chain and lack of hydroxy functionality. Likely lower water solubility.
  • Applications : Used in synthetic intermediates for pharmaceuticals or agrochemicals.

Indole-3-butyric Acid

  • Structure : Butyric acid linked to an indole ring at the third carbon.
  • CAS No.: 133-32-4 .
  • Key Differences : Replacement of the tetralin group with an indole moiety.
  • Known as a plant growth hormone (auxin analog) .
  • Applications : Widely used in agriculture for root initiation and tissue culture.

BOC-(S)-3-AMINO-4-(2-NAPHTHYL)-BUTYRIC ACID

  • Structure: Butyric acid with a BOC-protected amino group at the third carbon and a naphthyl substituent at the fourth carbon.
  • CAS No.: Not explicitly listed, but structural data is available .
  • Key Differences : Presence of a naphthyl group (fully aromatic vs. tetralin) and a BOC-protected amine.
  • Properties : Enhanced steric bulk and altered solubility due to the BOC group. Likely used in peptide synthesis.

4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)but-2-enoic Acid

  • Structure : α,β-unsaturated butyric acid with a ketone group and a tetralin-linked amine.
  • CAS No.: Not provided, but mentioned in .
  • Key Differences : Conjugated double bond (C2–C3) and ketone substituent.
  • Properties: Increased electrophilicity due to the α,β-unsaturated system. Potential reactivity in Michael addition reactions.

Structural and Functional Comparison Table

Compound Name CAS No. Molecular Formula Key Functional Groups Applications
4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid N/A C₁₄H₁₈O₃ -COOH, -OH, tetralin Research chemical (inferred)
(5,6,7,8-Tetrahydro-naphthalen-2-yl)-acetic acid 13052-99-8 C₁₂H₁₄O₂ -COOH, tetralin Synthetic intermediate
Indole-3-butyric acid 133-32-4 C₁₂H₁₃NO₂ -COOH, indole Plant growth hormone
BOC-(S)-3-AMINO-4-(2-NAPHTHYL)-BUTYRIC ACID N/A C₁₉H₂₁NO₄ -COOH, BOC-amine, naphthyl Peptide synthesis
4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)but-2-enoic acid N/A C₁₄H₁₇NO₃ -COOH, ketone, α,β-unsaturated Electrophilic reagent (inferred)

Research Findings and Implications

  • Hydrophobicity vs. Polarity : The tetralin group in the target compound enhances lipid solubility compared to indole-3-butyric acid, but the hydroxy and carboxylic acid groups mitigate this effect, suggesting balanced amphiphilicity .
  • Biological Activity : Indole-3-butyric acid’s plant growth activity highlights the importance of aromatic systems in auxin analogs, whereas the tetralin system in the target compound may confer distinct receptor-binding profiles .
  • Synthetic Utility : The BOC-protected analog demonstrates the role of protective groups in modulating reactivity for targeted synthesis .

Biological Activity

4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid (CAS: 919018-30-7) is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18O3
  • Molecular Weight : 234.3 g/mol
  • Structure : The compound features a hydroxy group and a tetrahydronaphthalene moiety that contribute to its biological properties.

Research indicates that 4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid exhibits multiple biological activities:

  • Dopamine Receptor Agonism : The compound has been shown to act as an agonist for dopamine D2 and D3 receptors. In studies involving HEK-293 cells, it demonstrated potent binding affinity with inhibition constants (K(i)) in the nanomolar range .
  • Neuroprotective Effects : In animal models of Parkinson’s disease (PD), the compound exhibited significant neuroprotective effects. It reversed locomotor deficits in reserpinized rats and produced rotational activity in 6-hydroxydopamine (6-OHDA) lesioned rats, indicating its potential for symptomatic treatment in PD .
  • Antioxidant Activity : The compound has shown promising antioxidant properties through deoxyribose assays, which suggest its ability to chelate iron and mitigate oxidative stress .

Case Studies

Several studies have documented the effects of this compound in various models:

  • Study on Locomotor Activity : A study demonstrated that administration of 4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid significantly improved locomotor activity in animal models of PD. The results indicated an increase in dopamine levels and a reduction in oxidative stress markers .
  • Binding Affinity Studies : In vitro binding assays revealed that the compound effectively binds to dopamine receptors with high affinity, supporting its role as a potential therapeutic agent for neurodegenerative disorders .

Comparative Analysis

To better understand the biological activity of 4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid, a comparison with other compounds exhibiting similar properties is useful.

Compound NameMechanism of ActionTherapeutic UseBinding Affinity (K(i))
4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acidD2/D3 receptor agonist; AntioxidantParkinson's DiseaseD2: 1.69 nM; D3: 0.74 nM
(-)-19b (related compound)D2/D3 receptor agonist; Iron chelatorNeuroprotectionD2: 4.51 nM; D3: 1.58 nM
Other dopamine agonistsDopamine receptor modulationVarious neurological disordersVaries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid
Reactant of Route 2
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4-Hydroxy-4-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butyric acid

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